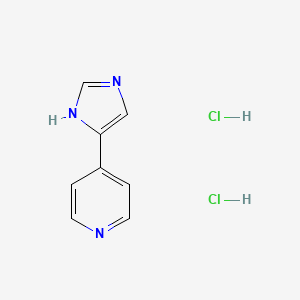
4-(1H-imidazol-5-yl)pyridine 2HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Imidazol-5-yl)pyridine dihydrochloride is a heterocyclic compound that combines the structural features of both imidazole and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-5-yl)pyridine dihydrochloride typically involves the construction of the imidazole ring followed by its fusion with the pyridine ring. Common synthetic methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This method uses the dehydrogenation of imidazolines.
Marckwald Synthesis: This involves the reaction of alpha-halo ketones with ammonia or primary amines.
Industrial Production Methods: Industrial production often employs optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are tailored to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1H-Imidazol-5-yl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .
Applications De Recherche Scientifique
4-(1H-Imidazol-5-yl)pyridine dihydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(1H-imidazol-5-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .
Comparaison Avec Des Composés Similaires
Imidazole: A five-membered ring containing two nitrogen atoms.
Pyridine: A six-membered ring containing one nitrogen atom.
Imidazopyridines: Compounds that combine imidazole and pyridine rings in various configurations.
Uniqueness: 4-(1H-Imidazol-5-yl)pyridine dihydrochloride is unique due to its specific arrangement of the imidazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Activité Biologique
4-(1H-imidazol-5-yl)pyridine dihydrochloride, a heterocyclic compound, is recognized for its unique structural features derived from the fusion of imidazole and pyridine rings. This combination enhances its chemical reactivity and biological interactions, making it a significant candidate in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, interaction with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of an imidazole ring fused to a pyridine ring, which contributes to its diverse biological activities. The presence of nitrogen atoms in both rings allows for various interactions with biological molecules, influencing enzyme activity and cellular processes.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 4-(1H-imidazol-5-yl)pyridine dihydrochloride. It has shown significant activity against various pathogens, including bacteria and fungi.
Table 1: Antimicrobial Activity Against Different Pathogens
| Pathogen | Activity | Reference |
|---|---|---|
| Bacillus cereus | Sensitive | |
| Escherichia coli | Moderate | |
| Aspergillus flavus | Antifungal |
The compound's effectiveness varies between Gram-positive and Gram-negative bacteria, with Gram-positive strains generally being more susceptible to its action.
The compound interacts with specific proteins and enzymes in microbial cells, potentially inhibiting their function. In vitro assays have demonstrated its ability to bind effectively to target proteins, which can lead to altered enzyme activity and disrupted cellular functions.
Study 1: In Vitro Antibacterial Activity
A study conducted on various derivatives of 4-(1H-imidazol-5-yl)pyridine dihydrochloride assessed their antibacterial activity against Bacillus cereus and Escherichia coli. The results indicated that modifications in the structure could enhance the antibacterial efficacy, particularly against Gram-positive bacteria .
Study 2: Structural Modifications for Enhanced Activity
Research focused on synthesizing new derivatives through N-alkylation reactions revealed that certain modifications led to improved antimicrobial properties. These derivatives exhibited better binding affinities to bacterial enzymes, resulting in enhanced antibacterial activity .
Propriétés
Formule moléculaire |
C8H9Cl2N3 |
|---|---|
Poids moléculaire |
218.08 g/mol |
Nom IUPAC |
4-(1H-imidazol-5-yl)pyridine;dihydrochloride |
InChI |
InChI=1S/C8H7N3.2ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;;/h1-6H,(H,10,11);2*1H |
Clé InChI |
GZKCYDSARGXMTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=CN=CN2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















